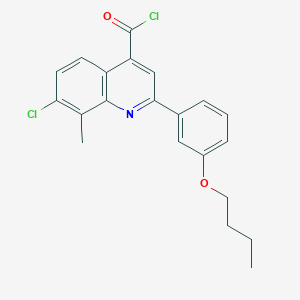
5-氯-1,2,3,4-四氢-1,6-萘啶
描述
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a chemical compound with the molecular formula C8H9ClN2. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications . This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
科学研究应用
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with anticancer, anti-HIV, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
作用机制
Target of Action
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a pharmacologically active compound It’s known that naphthyridines, the class of compounds to which it belongs, have a wide range of biological applications .
Mode of Action
It’s known that the specific and differential functionalization of the naphthyridine core leads to specific activity . For example, certain functionalized naphthyridines act as anti-HIV agents .
Biochemical Pathways
It’s known that naphthyridines have a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability.
Action Environment
The compound is recommended to be stored at 4°c , suggesting that temperature may influence its stability.
生化分析
Biochemical Properties
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways and cellular processes . For instance, it has been observed to interact with sex hormone regulatory agents and anti-HIV agents, indicating its potential in therapeutic applications . The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Additionally, its impact on cellular metabolism can lead to changes in energy production and utilization, further influencing cell function.
Molecular Mechanism
At the molecular level, 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, the compound’s interaction with sex hormone regulatory agents involves binding to hormone receptors, thereby modulating their activity and influencing hormone levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors . Its role in these pathways can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the compound’s interaction with enzymes involved in energy production can affect ATP synthesis and utilization, impacting overall cellular energy balance .
Transport and Distribution
The transport and distribution of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can interact with DNA and influence gene expression . Additionally, its distribution within tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with ethylenediamine, followed by cyclization to form the naphthyridine ring . The reaction conditions often involve heating the reactants in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine derivatives with different functional groups, while substitution reactions can produce a variety of substituted naphthyridines .
相似化合物的比较
Similar Compounds
Some compounds similar to 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine include:
- 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
- 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
Uniqueness
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its chlorine substituent and tetrahydro-naphthyridine core make it a valuable compound in synthetic and medicinal chemistry .
属性
IUPAC Name |
5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMIUCCIXSCUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672026 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98490-61-0 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372410.png)



![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372414.png)

![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372417.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)



